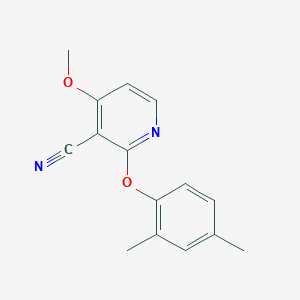

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10-4-5-13(11(2)8-10)19-15-12(9-16)14(18-3)6-7-17-15/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPAEOCLUOJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NC=CC(=C2C#N)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile typically involves the reaction of 2,4-dimethylphenol with 4-methoxypyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and more efficient solvents may also be employed to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base and elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Amines or other reduced forms of the original compound.

Substitution: Substituted derivatives with different functional groups replacing the original methoxy or phenoxy groups.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.

Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry: Utilized in the development of new materials and chemical products. Its unique structure makes it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-3-Carbonitrile Backbones

4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Molecular Formula : C₁₃H₁₁N₃O₂S

- Key Substituents : Methoxyphenyl (4-position), methylthio (2-position), dihydropyrimidine ring.

- Physicochemical Properties :

- Melting Point: 300°C

- IR: Peaks at 2218 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O).

- NMR: δ 8.08 (s, 1H, pyrimidine-H), δ 3.85 (s, 3H, OCH₃).

- The methylthio group may enhance lipophilicity relative to the dimethylphenoxy group .

2.1.2. 6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

- Molecular Formula : C₂₀H₁₂ClF₃N₂O₂

- Key Substituents: Chlorophenyl (6-position), trifluoromethyl (4-position), methoxyphenoxy (2-position).

- The methoxyphenoxy substituent mirrors the target compound’s phenoxy group but lacks methyl groups, reducing steric hindrance .

2.1.3. 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile

- Molecular Formula : C₂₀H₁₇N₃OS

- Key Substituents: Methoxyphenyl (4-position), methylthiophenyl (6-position), amino (2-position).

- Comparison: The amino group improves hydrogen-bonding capacity and solubility compared to the dimethylphenoxy group in the target compound. The methylthiophenyl substituent may confer higher lipophilicity .

Derivatives with (2,4-Dimethylphenoxy)methyl Groups

2.2.1. N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide

- Molecular Formula : C₂₀H₂₀N₄O₄S

- Key Features: (2,4-Dimethylphenoxy)methyl group linked to an oxadiazole-thioacetohydrazide scaffold.

- Properties :

- Melting Point: 166–168°C

- IR: 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).

- The hydrazide moiety may enhance biological activity .

Pyridine Derivatives with Varied Substituents

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Molecular Formula : C₇H₆N₂O₂

- Key Substituents : Methoxy (4-position), oxo (2-position).

- Properties: Structural Similarity Score: 0.59 (compared to the target compound).

2.3.2. 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile

- Molecular Formula : C₁₅H₁₄ClN₃O

- Key Substituents: Chloro and methylphenoxy (2-position), dimethylamino (4-position).

- Properties: The dimethylamino group introduces strong electron-donating effects, contrasting with the methoxy group in the target compound.

Key Findings and Implications

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Increase solubility and hydrogen-bonding capacity but may reduce metabolic stability. Steric Bulk (e.g., dimethylphenoxy): May hinder interactions in enzymatic pockets but improve selectivity .

Physicochemical Trends: Pyridine-3-carbonitriles with dihydropyrimidine or oxadiazole cores exhibit higher melting points (>250°C), suggesting greater crystallinity . Amino or hydrazide substituents improve aqueous solubility, whereas halogenated or trifluoromethyl groups enhance lipophilicity .

Synthetic Considerations: The target compound’s synthesis likely involves Ullmann coupling for the phenoxy group and nucleophilic substitution for the methoxy group, based on analogous protocols .

Biological Activity

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring enhances its ability to engage in hydrogen bonding and π-π interactions, which are essential for binding to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can act as a modulator of various receptors, potentially influencing neurotransmission and other physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Antimicrobial Activity : A study conducted on a series of pyridine derivatives demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

- Anti-inflammatory Effects : In vitro assays indicated that compounds with methoxy and cyano groups could inhibit the production of nitric oxide in macrophages, suggesting potential anti-inflammatory properties .

- Anticancer Studies : A recent investigation into the cytotoxic effects of related compounds showed promising results in inhibiting the growth of various cancer cell lines, with IC50 values in the low micromolar range .

Data Tables

Q & A

Q. What are the optimized synthetic routes for preparing 2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes a similar pyridine carbonitrile synthesis using dichloromethane as a solvent, reflux conditions (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (e.g., 70–85%) is achieved by controlling stoichiometric ratios (1:1.2 for aryloxy precursors to pyridine intermediates) and monitoring reaction progress via TLC. Post-synthesis purity is confirmed by melting point analysis and HPLC (>98% purity) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Provides precise bond lengths, angles, and crystal packing (e.g., monoclinic space group with unit cell parameters , , , ) .

- NMR Spectroscopy : and NMR in deuterated solvents (e.g., CDCl₃) resolve substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- FT-IR : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .

Q. What safety protocols are critical for laboratory handling of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Emergency Measures : Follow P-codes (e.g., P210: avoid heat/sparks; P201: obtain specialized handling instructions) . Toxicity data may be incomplete; assume acute toxicity (H302: harmful if swallowed) and prioritize fume hood use .

Advanced Research Questions

Q. How do crystallographic features influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : SC-XRD reveals weak C–H···π and C–H···N interactions (e.g., 2.6–3.0 Å) that stabilize crystal packing. For example, reports a monoclinic lattice () with interplanar distances of 3.4 Å between pyridine rings, suggesting π-stacking that may affect solubility or solid-state reactivity. Torsion angles (e.g., N1–C1–C2–C3 = 107.5°) highlight conformational rigidity, which can guide derivatization strategies .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antifungal activity at pH 7.4, 37°C) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) and test analogs. demonstrates that pyridine derivatives with fluoro substituents exhibit enhanced antifungal activity, suggesting halogenation as a key variable .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects (e.g., nitrile group’s electron-withdrawing impact on aryloxy ring reactivity) .

Q. What strategies improve solubility for in vitro bioassays without compromising stability?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:water (1:9 v/v) or cyclodextrin inclusion complexes.

- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts.

- Derivatization : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at non-critical positions (e.g., para to the methoxy group) while monitoring stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.